molecular formula C6H6BrNO3 B11814972 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid

2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid

Cat. No.: B11814972
M. Wt: 220.02 g/mol
InChI Key: BHNZMVXXQQTQFK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid (CAS 1092301-46-6) is a high-purity chemical building block designed for research and development applications. This compound features a bromo- and methyl-substituted isoxazole core coupled with a reactive acetic acid side chain, making it a versatile intermediate for synthetic chemistry, particularly in the construction of more complex heterocyclic systems . Isoxazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . The isoxazole motif is a key structural component in numerous pharmacologically active molecules and is one of the top 35 most frequently occurring nitrogen heterocycles in U.S. FDA-approved drugs . Researchers utilize brominated isoxazoles like this compound to access novel molecules with potential for developing new therapeutic agents. The bromine atom at the 4-position of the isoxazole ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . The reactive carboxylic acid group allows for straightforward conjugation and derivatization, facilitating its use in creating amides, esters, and other molecular hybrids. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

2-(4-bromo-3-methyl-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C6H6BrNO3/c1-3-6(7)4(11-8-3)2-5(9)10/h2H2,1H3,(H,9,10)

InChI Key

BHNZMVXXQQTQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have indicated that derivatives of isoxazole compounds, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid, exhibit significant antibacterial properties. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 40 to 70 μg/ml against both gram-positive and gram-negative bacteria, demonstrating their potential as antibacterial agents .

Anticancer Properties
The compound's isoxazole framework has been linked to anticancer activity. For example, derivatives with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells. In a study involving various isoxazole derivatives, compounds demonstrated IC50 values below 1 μM against specific cancer cell lines, indicating potent anti-proliferative effects . The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.

Agricultural Applications

Pesticidal Properties
Isoxazole derivatives have been explored for their pesticidal properties. The structural characteristics of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid may contribute to its efficacy as a pesticide. Research indicates that similar compounds can act as herbicides or insecticides, targeting specific biochemical pathways in pests while minimizing harm to beneficial organisms .

Material Science

Polymer Synthesis
In material science, the compound's reactive functional groups can be utilized in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, isoxazole derivatives have been used as monomers in the production of high-performance polymers that are resistant to thermal degradation .

Data Summary

Application AreaKey FindingsReferences
AntibacterialMICs between 40-70 μg/ml against S. aureus and E. coli
AnticancerIC50 values < 1 μM against various cancer cell lines
AgriculturalPotential use as herbicides/insecticides
Material ScienceEnhances thermal stability and mechanical properties in polymers

Case Studies

  • Antibacterial Activity Study : A comprehensive study evaluated the antibacterial efficacy of synthesized isoxazole derivatives, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid. The results indicated that certain derivatives exhibited greater zones of inhibition compared to standard antibiotics like Gentamycin, suggesting their potential as alternative antibacterial agents .
  • Anticancer Evaluation : In a study focused on the anticancer properties of isoxazole derivatives, it was found that compounds similar to 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid effectively inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms .
  • Pesticidal Efficacy : Research into the pesticidal properties of isoxazole derivatives highlighted their effectiveness in controlling pest populations while being less harmful to non-target species. This positions them as viable candidates for sustainable agricultural practices .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Bromine at C4 increases molecular weight and polarizability compared to non-brominated analogs like 2-(3-methylisoxazol-5-yl)acetic acid .
  • Functional Groups : The acetic acid moiety (vs. carboxylic acid at C4 in 91182-60-4) enhances solubility in polar solvents, favoring bioavailability in drug candidates .
  • Synthetic Utility: Brominated isoxazoles (e.g., 5-amino-4-bromo-3-methylisoxazole ) are intermediates for cross-coupling reactions, while methoxy-substituted variants (e.g., 78967-07-4) exhibit enhanced π-π stacking in crystal structures .

Heterocyclic Variants with Bromine and Acetic Acid Moieties

Compound Name CAS Number Molecular Formula Key Differences from Target Compound
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid Not provided C₈H₁₁BrN₂O₂ Pyrazole ring (N-N) instead of isoxazole (N-O)
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid 1000340-99-7 C₈H₅BrN₂O₅ Oxadiazole ring with fused furan and ketone

Key Observations:

  • Heterocycle Stability : Pyrazoles (e.g., C₈H₁₁BrN₂O₂ ) are more basic than isoxazoles due to the N-N bond, altering reactivity in nucleophilic substitutions.
  • Electrophilic Reactivity : Bromine in oxadiazole derivatives (e.g., 1000340-99-7 ) facilitates Suzuki-Miyaura couplings, but the fused furan may reduce metabolic stability compared to isoxazoles.

Functional Group Variations

Compound Name CAS Number Functional Group Key Properties
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate 60573-88-8 Amino, ketone Higher polarity due to amino and hydrate groups
Ethyl 5-aminoisoxazole-4-carboxylate 34859-64-8 Ester, amino Ester group improves cell membrane permeability

Key Observations:

  • Acidity : The acetic acid group in the target compound (pKa ~2.5–3.0) is more acidic than ester derivatives (e.g., 34859-64-8), favoring ionic interactions in biological systems .
  • Biological Activity: Amino-substituted isoxazoles (e.g., 60573-88-8 ) show enhanced binding to enzymatic active sites but may require prodrug strategies for delivery.

Biological Activity

2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound is characterized by the presence of a bromine atom and an isoxazole ring, which are known to influence its biological properties. The structural formula can be represented as follows:

C6H6BrNO3\text{C}_6\text{H}_6\text{Br}\text{N}\text{O}_3

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid, exhibit significant immunomodulatory properties. A study highlighted that certain isoxazole derivatives can modulate T and B cell responses, enhancing humoral immune responses in animal models .

Table 1: Immunomodulatory Effects of Isoxazole Derivatives

CompoundEffect on T CellsEffect on B CellsReference
2-(4-Bromo-3-methylisoxazol-5-yl)acetic acidModulates compositionEnhances response
5-amino-3-methylisoxazoleInhibits humoral responseStimulates lymphopoiesis
5-amino-3-methyl-1,2-isoxazoleRegulates cytokine productionSuppresses DTH reaction

Antimicrobial Activity

The antimicrobial potential of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid has also been explored. Studies show that compounds with similar structures exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial effects.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundTarget MicroorganismMIC (mg/mL)Reference
2-(4-Bromo-3-methylisoxazol-5-yl)acetic acidE. coli0.0195
Compound X (similar structure)S. aureus0.0048
Compound Y (similar structure)C. albicans0.039

Study on Immune Response Modulation

In a controlled study, the effects of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid were evaluated in mice models for its ability to modulate immune responses. Results indicated a significant increase in regulatory T cells and a decrease in pro-inflammatory cytokines, suggesting its potential as an immunosuppressive agent .

Anticancer Potential

Another area of research has focused on the compound's potential anticancer properties. Preliminary studies indicate that isoxazole derivatives can inhibit microtubule assembly, which is crucial for cancer cell proliferation. The compound was shown to induce apoptosis in cancer cell lines at specific concentrations .

Table 3: Anticancer Activity of Isoxazole Derivatives

CompoundCell Line TestedConcentration (μM)EffectReference
2-(4-Bromo-3-methylisoxazol-5-yl)acetic acidMDA-MB-231 (breast cancer)10Induces apoptosis
Compound A (similar structure)HepG2 (liver cancer)5Inhibits proliferation

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-3-methylisoxazol-5-yl)acetic acid, and how can regioselectivity be controlled?

The synthesis of brominated isoxazole derivatives often involves regioselective bromination of precursor molecules. For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid, a structurally analogous compound . For isoxazole cores, bromination at the 4-position can be achieved via electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane). Purification via recrystallization (as in ) or column chromatography is critical to isolate the desired product.

Q. How can crystallographic tools like SHELX and ORTEP-3 be applied to confirm the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential for unambiguous structural confirmation. For example, the dihedral angles between substituents on aromatic rings and hydrogen-bonding motifs (e.g., R₂²(8) dimers) can be analyzed to validate molecular geometry . SCXRD also resolves electronic effects on bond angles, such as electron-withdrawing bromine increasing C–C–C angles in phenyl rings .

Q. What analytical methods are suitable for purity assessment and resolving synthetic byproducts?

  • HPLC : To separate and quantify regioisomers or bromination byproducts (e.g., 3-bromo vs. 4-bromo derivatives).
  • NMR : 1^1H and 13^{13}C NMR can identify substituent positions (e.g., methyl groups at C3 vs. C5) and confirm acetic acid moiety integration .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C4 positions the compound as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the methyl group at C3 may reduce reaction efficiency. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and transition states. For example, similar brominated isoxazoles show enhanced reactivity in Pd-catalyzed couplings when electron-withdrawing groups are present .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Dose-Response Curves : Ensure consistent molar concentrations and assay conditions (e.g., pH, solvent).
  • Structural Validation : Confirm compound identity via SCXRD or 2D NMR (e.g., NOESY for spatial proximity of substituents) to rule out degradation or isomerization .
  • Control Experiments : Compare with analogs like 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid, which has demonstrated anticancer activity in PubChem datasets .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

The acetic acid moiety acts as a carboxylate ligand for metal nodes (e.g., Zn²⁺, Cu²⁺). Crystallographic studies of similar compounds (e.g., 2-((4-aminophenyl)thio)acetic acid) reveal hydrogen-bonded networks and π-π stacking interactions that stabilize MOFs . Adjusting reaction pH and solvent polarity can tune coordination geometry.

Methodological Challenges

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging structural data from analogs .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on substituent effects (e.g., bromine’s impact on metabolic stability).

Q. How do structural modifications at C5 (acetic acid) alter bioactivity?

  • Esterification : Methyl or ethyl esters may enhance cell permeability.
  • Amidation : Conjugation with morpholine or piperazine improves solubility and target affinity, as seen in related thiazolidinone derivatives .

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